5-(4-Ethylphenyl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-12(15)14-8-11/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJUCKYWSJYLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653803 | |
| Record name | 5-(4-Ethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-75-7 | |
| Record name | 5-(4-Ethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Advancements for 5 4 Ethylphenyl Pyrimidin 2 Ol
Historical and Evolutive Perspectives on Pyrimidine (B1678525) Synthesis Relevant to 5-(4-Ethylphenyl)pyrimidin-2-ol
The journey to synthesize complex pyrimidines like this compound began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org A landmark synthesis was reported by Grimaux in 1879, who prepared barbituric acid from urea (B33335) and malonic acid, demonstrating the fundamental cyclocondensation reaction that underpins many pyrimidine syntheses. wikipedia.org The parent, unsubstituted pyrimidine ring was first isolated by Gabriel and Colman in 1900. wikipedia.org
These classical methods, often requiring harsh conditions, laid the essential groundwork for the construction of the pyrimidine core. The principal synthesis, which has evolved significantly over time, typically involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon, such as urea or guanidine. For the specific synthesis of this compound, this would conceptually involve a β-dicarbonyl compound bearing the 4-ethylphenyl group.
From an evolutionary standpoint, nature has devised its own elegant routes to pyrimidines through de novo and salvage pathways. creative-proteomics.com The de novo pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, a process that is fundamental to the synthesis of nucleotides for DNA and RNA. creative-proteomics.comnih.gov The salvage pathway recycles pre-existing pyrimidine bases. creative-proteomics.comyoutube.com While distinct from laboratory synthesis, these biological pathways highlight the fundamental stability and importance of the pyrimidine scaffold and have inspired chemists to develop more efficient and atom-economical synthetic strategies.
Modern Synthetic Approaches to this compound
Modern organic synthesis offers a sophisticated toolbox of strategies that can be applied to the targeted synthesis of this compound, emphasizing efficiency, diversity, and sustainability.
For this compound, a convergent approach could involve two primary fragments:
The Pyrimidine Core Synthon: A pre-formed pyrimidine ring that is activated for a cross-coupling reaction, for example, 5-bromopyrimidin-2-ol.
The Phenyl Synthon: A 4-ethylphenylboronic acid or a similar organometallic reagent.
In contrast to a convergent approach, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. researchgate.netwikipedia.org This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.
A divergent synthesis of this compound could begin with a central pyrimidine precursor. For instance, a pyrimidine ring could be synthesized with a versatile functional group at the C5 position, such as a halogen or a triflate. This common intermediate could then undergo various reactions to introduce different aryl or alkyl groups. Starting from 5-bromopyrimidin-2-ol, one could react it with 4-ethylphenylboronic acid to obtain the target molecule, while other portions could be reacted with different boronic acids to create a library of 5-arylpyrimidin-2-ols for biological screening. wikipedia.orgnih.gov
Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. benthamdirect.comnih.gov These principles can be readily applied to the synthesis of this compound.
Key green chemistry approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. nih.gov
Use of Green Solvents and Catalysts: Replacing hazardous solvents with water, ethanol, or ionic liquids, and using recyclable or non-toxic catalysts can significantly improve the environmental profile of the synthesis. rasayanjournal.co.inbenthamdirect.com
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates saves time, resources, and reduces waste. benthamdirect.com The classical Biginelli reaction is an early example of an MCR that can be adapted with modern, greener catalysts.
A green synthesis of this compound could involve a one-pot, three-component reaction of a 4-ethylphenyl-substituted β-dicarbonyl compound, urea, and an aldehyde under solvent-free or aqueous conditions, potentially accelerated by microwave irradiation or ultrasound. rasayanjournal.co.innih.govnih.gov
Mechanistic Elucidation of Key Reactions in this compound Formation
The most direct and fundamental method for constructing the pyrimidine ring in this compound is the principal synthesis, which involves the cyclocondensation of an appropriate β-dicarbonyl compound with urea. The likely precursor would be 2-(4-ethylphenyl)malondialdehyde or a related β-ketoester.
The generally accepted mechanism for this acid- or base-catalyzed reaction proceeds through several key steps:
Condensation: The reaction initiates with the condensation between one of the carbonyl groups of the dicarbonyl compound and a nitrogen atom of urea, forming an N-acylimine intermediate after dehydration.
Intramolecular Cyclization: The second nitrogen atom of the urea derivative then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.
Dehydration: A final dehydration step results in the formation of the aromatic pyrimidine ring.
Optimization of Reaction Parameters and Yield Enhancement for this compound
Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which is essential for its potential applications. Several parameters can be systematically varied to enhance the reaction outcome. nih.gov
Catalyst: The choice of an acid or base catalyst is critical. Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂, FeCl₃) can be used to activate the carbonyl groups. Bases (like NaOH, NaOEt, or K₂CO₃) are often employed to deprotonate the urea or amidine component, increasing its nucleophilicity. nih.gov
Solvent: The solvent can influence reactant solubility and reaction rates. While traditional syntheses used alcohols like ethanol, green chemistry encourages the exploration of water, polyethylene (B3416737) glycol (PEG), or even solvent-free conditions.
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote side reactions. Optimization involves finding the ideal balance to maximize the yield of the desired product in the shortest possible time. Microwave-assisted synthesis has proven effective in this regard. nih.gov
Stoichiometry: The molar ratio of the reactants can significantly impact the yield. Varying the ratio of the dicarbonyl compound to the urea derivative can help to push the equilibrium towards the product and minimize unreacted starting materials.
The following table illustrates a hypothetical optimization study for the synthesis of this compound based on common findings in pyrimidine synthesis literature.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (10) | Ethanol | 80 | 12 | 55 |
| 2 | K₂CO₃ (20) | DMF | 100 | 8 | 68 |
| 3 | ZnCl₂ (15) | Acetonitrile | 80 | 10 | 62 |
| 4 | None | Solvent-free | 120 | 2 | 75 |
| 5 | Iodine (10) | Ethanol | Reflux | 5 | 85 |
| 6 | K₂CO₃ (20) | Ethanol | MW, 100W | 0.5 | 92 |
This table is illustrative and presents hypothetical data based on general principles of pyrimidine synthesis optimization.
Stereoselective Synthesis Considerations for Related Pyrimidin-2-ol Compounds and Analogs
The introduction of stereocenters in the synthesis of pyrimidin-2-ol analogs is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. While direct stereoselective synthesis of this compound itself is not widely reported, a variety of stereoselective strategies have been developed for related pyrimidine-containing structures. These methodologies can be broadly categorized into approaches that create chiral centers within the pyrimidine ring of reduced systems, introduce chirality on substituents attached to the pyrimidine core, or establish axial chirality in sterically hindered biaryl systems.
A prominent strategy for the asymmetric synthesis of pyrimidinone precursors is the enantioselective Biginelli reaction. This multicomponent reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea, produces 3,4-dihydropyrimidin-2(1H)-ones with a chiral center at the C4 position. nih.govmdpi.com Subsequent oxidation of these dihydropyrimidinones can provide access to the corresponding aromatic pyrimidin-2(1H)-ones. researchgate.net A variety of chiral catalysts have been employed to induce enantioselectivity in the Biginelli reaction, including chiral Brønsted acids such as N-triflylthiophosphoramide and chiral phosphoric acids, as well as chiral Lewis acids and organocatalysts. researchgate.net For instance, the use of a chiral primary amine catalyst has been shown to afford 3,4-dihydropyrimidin-2(1H)-ones in good yields and high enantiomeric excess (ee).
Another key approach involves the stereoselective functionalization of a pre-existing pyrimidine ring. The enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzinc reagents in the presence of a chiral amino alcohol catalyst represents a powerful method for introducing a chiral center on a substituent at the C5 position. This reaction proceeds with high enantioselectivity to yield chiral 5-pyrimidyl alkanols, which are valuable intermediates for further synthetic transformations.
Furthermore, the formation of a stereogenic C-C bond at the C5 position of the pyrimidine ring can be envisioned through enantioselective cross-coupling reactions. While the direct asymmetric Suzuki-Miyaura coupling to form a C5-aryl bond on a pyrimidin-2-ol is still an emerging area, significant progress has been made in the development of chiral ligands for the enantioselective synthesis of biaryl atropisomers. acs.orgchemrxiv.org These methodologies could potentially be adapted for the synthesis of 5-arylpyrimidin-2-ol analogs where steric hindrance around the C5-aryl bond leads to atropisomerism.
The diastereoselective synthesis of more saturated pyrimidine derivatives, such as tetrahydropyrimidin-2-ones, also provides a pathway to chiral pyrimidine-based structures. These methods often rely on substrate control or the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction.
The following tables summarize key findings in the stereoselective synthesis of related pyrimidin-2-ol compounds and analogs.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | Chiral Primary Amine | 81 | 73 | mdpi.com |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | Chiral Primary Amine | 53 | 69 | mdpi.com |
| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | Chiral Primary Amine | 61 | 73 | mdpi.com |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Chiral Primary Amine | 63 | 76 | mdpi.com |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Chiral Primary Amine | 21 | 74 | mdpi.com |
Advanced Spectroscopic and Analytical Techniques for Research on 5 4 Ethylphenyl Pyrimidin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Research of 5-(4-Ethylphenyl)pyrimidin-2-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel heterocyclic compounds like this compound. futurity-proceedings.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. futurity-proceedings.comnih.gov
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the protons on the disubstituted benzene (B151609) ring (two doublets), and the protons on the pyrimidine (B1678525) ring. The chemical shifts of the pyrimidine protons would be particularly informative for confirming the substitution pattern. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. nih.govmdpi.com The chemical shifts would help identify the carbons of the ethyl group, the phenyl ring, and the pyrimidine core, including the carbon bearing the hydroxyl group (C-2). Two-dimensional NMR techniques such as HSQC and HMBC would be employed to correlate proton and carbon signals, allowing for the unambiguous assignment of the entire structure. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on analogous structures; actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrimidine C2-OH | Variable (broad) | ~160-165 |
| Pyrimidine C4/C6-H | ~8.0-8.5 | ~155-160 |
| Phenyl C2'/C6'-H | ~7.4-7.6 | ~128-130 |
| Phenyl C3'/C5'-H | ~7.2-7.4 | ~127-129 |
| Ethyl CH₂ | ~2.6-2.8 | ~28-30 |
| Ethyl CH₃ | ~1.2-1.4 | ~15-17 |
Mass Spectrometry (MS) Methodologies for the Analysis of this compound and its Metabolites
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS would confirm the molecular formula, C₁₂H₁₂N₂O. Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of an ethyl group ([M-29]⁺) or cleavage of the bond between the phenyl and pyrimidine rings.
Furthermore, MS, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is indispensable for metabolic studies. nih.govnih.gov Research into the metabolism of related compounds often reveals oxidative pathways. For this compound, potential metabolites could include hydroxylated species on the ethyl group or the phenyl ring. nih.gov A GC-MS method would involve derivatization of the metabolites to increase their volatility, followed by separation and detection, allowing for their identification based on mass spectra. nih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure | Expected m/z |
| Molecular Ion | [C₁₂H₁₂N₂O]⁺ | 200 |
| Loss of ethyl group | [M-C₂H₅]⁺ | 171 |
| Loss of CO | [M-CO]⁺ | 172 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
| Ethylphenyl Cation | [C₈H₉]⁺ | 105 |
X-ray Crystallography for Detailed Structural and Conformational Studies of this compound
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. mdpi.com
This technique yields highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. Crucially, it would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the pyrimidine nitrogens and the hydroxyl group. mdpi.commdpi.com Such data is invaluable for understanding the compound's solid-state properties and for computational modeling studies.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation in this compound Research
Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound samples. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. The retention time provides a qualitative identifier, while the peak area allows for quantification.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another vital technique, particularly for analyzing volatile compounds or those that can be made volatile through derivatization. nist.gov GC is used to assess purity and can also be employed to identify and quantify metabolites in biological samples after appropriate extraction and derivatization procedures. nih.govnih.gov
Table 3: Application of Chromatographic Techniques in the Study of this compound
| Technique | Primary Application | Information Obtained |
| HPLC | Purity assessment, preparative isolation | Retention time, quantitative purity data, separation from non-volatile impurities |
| GC-MS | Purity analysis, metabolite identification | Retention time, mass-to-charge ratio, structural information of fragments |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nih.govnih.gov These techniques are complementary and provide a characteristic "fingerprint" for the compound. researchgate.net
The FTIR and Raman spectra of this compound would display distinct bands corresponding to its structural features. Key expected vibrations include:
O-H stretch from the hydroxyl group, typically a broad band in the FTIR spectrum.
N-H stretch if the compound exists in its pyrimidinone tautomeric form. nih.gov
Aromatic C-H stretches above 3000 cm⁻¹.
Aliphatic C-H stretches from the ethyl group, just below 3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic and pyrimidine rings, typically in the 1400-1650 cm⁻¹ region. esisresearch.org
C-O stretch from the hydroxyl group.
A complete vibrational assignment can be achieved by comparing experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT). nih.govnih.govesisresearch.org
Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: Values are typical ranges and may vary based on the specific molecular environment and physical state.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3200-3600 (broad) |
| Aromatic CH | C-H Stretch | 3000-3100 |
| Aliphatic CH₂/CH₃ | C-H Stretch | 2850-2970 |
| Pyrimidine/Phenyl | C=C & C=N Stretch | 1400-1650 |
| Hydroxyl | C-O Stretch | 1200-1300 |
Theoretical and Computational Chemistry Investigations of 5 4 Ethylphenyl Pyrimidin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-(4-Ethylphenyl)pyrimidin-2-ol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations can determine various molecular properties that govern the compound's behavior.
The molecular geometry of pyrimidine (B1678525) derivatives in their ground state can be optimized using methods like the B3LYP/6-311G(d) basis set. researchgate.net This allows for the calculation of vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net Key electronic descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net For instance, a smaller energy gap suggests higher reactivity.
In studies of similar pyrimidine derivatives, descriptors like the C-N bond distance and the LUMO energy have been identified as crucial predictors of biological activity. researchgate.net These quantum mechanical parameters provide a foundational understanding of the molecule's intrinsic properties, which can then be correlated with its observed chemical and biological behavior.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MESP) | Identifies regions of positive and negative electrostatic potential, crucial for understanding intermolecular interactions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and intramolecular interactions. nih.gov |
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins.
Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrimidine derivatives, docking studies have been employed to understand their binding modes with various protein targets, including kinases and other enzymes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, in the case of some pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2), docking studies have identified specific hydrogen bonds and alkyl-pi interactions with key amino acid residues in the active site. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and conformational changes that may occur. mdpi.comnih.gov MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.govmdpi.com These simulations follow the motion of every atom in the system, providing a detailed picture of the complex's behavior in a simulated physiological environment. mdpi.com The stability of the simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone over time. mdpi.com
Table 2: Common Biological Targets for Pyrimidine Derivatives in Docking Studies
| Biological Target | Therapeutic Area | Reference |
| Cyclin-Dependent Kinases (CDKs) | Cancer | nih.gov |
| Aurora Kinases | Cancer | nih.gov |
| Dihydrofolate Reductase (DHFR) | Malaria | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | nih.gov |
| P21-Activated Kinase 4 (PAK4) | Cancer | mdpi.com |
Prediction of Molecular Stability and Conformational Landscapes of this compound
Understanding the molecular stability and conformational landscape of this compound is crucial for predicting its behavior and interactions. Computational methods can explore the potential energy surface of the molecule to identify stable conformations.
Molecular dynamics simulations can also be used to explore the conformational space of a molecule in different environments, such as in solution or when bound to a protein. nih.gov These simulations can reveal the flexibility of different parts of the molecule and the transitions between different conformational states.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com This approach is widely used in drug discovery to predict the activity of new, unsynthesized molecules and to optimize lead compounds.
In QSAR studies of pyrimidine derivatives, a variety of molecular descriptors are calculated for each compound in a training set. tandfonline.com These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to develop a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com
The predictive power of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govtandfonline.com A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.
Table 3: Common Descriptors Used in QSAR Studies of Pyrimidine Derivatives
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Connectivity Indices, Shape Indices |
| Geometrical (3D) | Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA) thieme-connect.com |
| Electronic | HOMO/LUMO Energies, Dipole Moment |
Cheminformatics and Data Mining Approaches in Pyrimidin-2-ol Research
Cheminformatics and data mining play a crucial role in modern drug discovery and the study of chemical compounds like pyrimidin-2-ols. These approaches involve the use of computational tools to organize, analyze, and extract valuable information from large chemical datasets.
Cheminformatics tools are used to manage chemical structures, calculate molecular properties, and perform similarity searching. For example, chemical databases can be searched for compounds containing the pyrimidin-2-ol scaffold to identify known compounds with similar structures.
Data mining techniques can be applied to large datasets of chemical structures and their associated biological activities to identify patterns and relationships that may not be immediately obvious. researchgate.net This can lead to the discovery of new structure-activity relationships and the identification of novel biological targets. For instance, analyzing large screening datasets can help in identifying privileged scaffolds, like the pyrimidine ring, that are frequently found in active compounds across different biological assays.
The integration of cheminformatics and data mining with other computational methods like QSAR and molecular docking provides a powerful platform for the rational design of new pyrimidin-2-ol derivatives with enhanced biological activities.
Preclinical Exploration of Biological Activities and Molecular Mechanisms of 5 4 Ethylphenyl Pyrimidin 2 Ol
In Vitro Studies on Receptor Binding and Enzyme Inhibition by 5-(4-Ethylphenyl)pyrimidin-2-ol
The initial step in characterizing a new chemical entity is to assess its interaction with specific biological targets, such as receptors and enzymes. This is typically accomplished through in vitro binding and inhibition assays. For pyrimidine (B1678525) derivatives, a wide range of targets have been identified, suggesting that this compound could potentially interact with several protein families, most notably protein kinases.
Research on analogous N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has revealed potent inhibition of Aurora kinases A and B. nih.gov For instance, the lead compound in that study, CYC116, demonstrated high affinity with inhibition constants (Ki) of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively. nih.gov Similarly, another series of pyrimidine derivatives, the 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones, were identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2). nih.gov Furthermore, studies on different pyrimidine-based structures have shown inhibitory activity against the STAT6 transcription factor, with IC50 values as low as 21 nM. nih.gov
These examples highlight the potential for pyrimidine compounds to be potent enzyme inhibitors. An in vitro screening campaign for this compound would therefore likely involve a broad panel of kinases and other enzymes to identify its primary molecular targets.
Table 1: Examples of Enzyme Inhibition by Structurally Related Pyrimidine Derivatives
| Compound Class | Target Enzyme | Potency |
|---|---|---|
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase A | K_i = 8.0 nM nih.gov |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase B | K_i = 9.2 nM nih.gov |
| 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | STAT6 | IC_50 = 21 nM nih.gov |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives | Mnk2 | Potent Inhibition nih.gov |
Cellular Pathway Modulation and Signaling Interventions of this compound in Model Systems
Following target identification, the next phase of investigation focuses on how the compound affects cellular signaling pathways in model systems, such as cancer cell lines. The observed enzyme inhibition would be expected to translate into downstream effects on cellular processes.
For example, the inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs led to the suppression of histone H3 phosphorylation, a key event in mitosis. nih.gov This intervention in the cell cycle pathway resulted in aberrant mitotic phenotypes and, ultimately, cancer cell death. nih.gov In a different context, Mnk2 inhibitors from the pyrimidine family were shown to promote apoptosis in acute myeloid leukemia cells by reducing the expression of the anti-apoptotic protein Mcl-1. nih.gov Other pyrimidine derivatives designed as STAT6 inhibitors were capable of blocking the IL-4-induced differentiation of T-helper 2 (Th2) cells, a critical pathway in allergic responses, without affecting Th1 differentiation. nih.gov These studies demonstrate that pyrimidine-based compounds can selectively modulate key cellular pathways involved in cancer and immunology.
Gene Expression and Protein Regulation Studies Mediated by this compound
The modulation of signaling pathways by a compound like this compound would invariably lead to changes in gene and protein expression. Investigating these changes provides deeper insight into the compound's mechanism of action.
Studies on phenyl pyrimidine derivatives have shown they can inhibit the expression of immediate-early (IE) genes in cells infected with human cytomegalovirus (HCMV). nih.gov This effect occurred at an early phase of the infection, preventing the production of viral proteins IE1 and IE2. nih.gov In cancer models, pyrimidine-based Mnk inhibitors have been shown to specifically reduce the expression of the Mcl-1 protein, which is a crucial regulator of apoptosis. nih.gov Research into inhibitors of Heat Shock Protein 70 (Hsp70), which include 5-(phenylthio)pyrimidine scaffolds, suggests another regulatory role. By binding to an allosteric site on Hsp70, these inhibitors can disrupt the chaperone's function in regulating cancer-driving proteins and anti-apoptotic pathways. nih.gov
In Vivo Mechanistic Investigations of this compound in Relevant Animal Models (Excluding Clinical Outcomes)
In vivo studies in animal models are essential to confirm that the molecular and cellular effects observed in vitro translate to a whole biological system. These investigations focus on target engagement, pharmacodynamics, and mechanistic efficacy.
Pharmacodynamic (PD) markers are measurable indicators that confirm a drug has reached its target and is producing the desired biological effect. For an antitumor agent, a relevant PD marker could be evidence of DNA damage in tumor cells. In studies of the agent Phortress, which is biotransformed into a DNA-binding species, DNA strand breaks in tumor xenografts were quantified using the single-cell gel electrophoresis (SCGE) assay after treating mice. nih.gov This allowed for a clear distinction between sensitive and resistant tumors in vivo. nih.gov In a different model, the incorporation of the prodrug 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR) into the DNA of human glioblastoma xenografts served as a direct PD marker of target engagement for radiosensitization. nih.gov
Mechanistic efficacy studies aim to demonstrate that the compound's therapeutic effect in an animal model is due to its intended mechanism of action. For example, in a human glioblastoma xenograft model, a 14-day oral schedule of the pyrimidinone prodrug IPdR, combined with radiation, resulted in a significant sensitizer (B1316253) enhancement ratio compared to radiation alone. nih.gov This confirmed its efficacy as a radiosensitizer. The study found that tumor cells from mice treated with IPdR had significantly higher levels of drug incorporation into their DNA (3.7% +/- 0.3%) compared to the standard drug (1.4% +/- 0.1%), linking the mechanism (DNA incorporation) to the outcome (radiosensitization). nih.gov Similarly, preliminary in vivo assessments of the Aurora kinase inhibitor CYC116 showed it possessed anticancer activity, consistent with its cellular mechanism of inducing mitotic failure. nih.gov
Bioavailability and Metabolic Fate Research of this compound in Preclinical Contexts
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development. Preclinical research into bioavailability and metabolic fate determines if the compound can reach its target in sufficient concentrations and for an adequate duration.
Preliminary in vivo assessment of the pyrimidine-based Aurora kinase inhibitor CYC116 demonstrated that it was orally bioavailable, a key characteristic for convenient administration. nih.gov Studies on other novel heterocyclic scaffolds, such as oxazolo[5,4-d]pyrimidines, often include evaluations of metabolic stability using mouse liver microsomes to predict how the compound will be broken down in the body. nih.gov Furthermore, research into prodrugs like IPdR illustrates a strategy to enhance bioavailability and therapeutic index. IPdR was designed to be orally administered and then converted to the active radiosensitizer, IUdR, in the body, leading to effective tumor DNA incorporation. nih.gov
Structure Activity Relationship Sar Studies of 5 4 Ethylphenyl Pyrimidin 2 Ol Derivatives
Design Principles for Modulating the Chemical Structure of 5-(4-Ethylphenyl)pyrimidin-2-ol
The design of derivatives of this compound is guided by established principles in medicinal chemistry aimed at optimizing its pharmacological profile. The core structure, consisting of a pyrimidin-2-ol ring linked to a 4-ethylphenyl group at the 5-position, offers multiple points for modification. Key design principles revolve around altering the compound's steric bulk, electronic properties, and hydrogen bonding capacity to enhance its interaction with biological targets.
One fundamental approach involves the strategic introduction of various functional groups to probe the chemical space around the core molecule. These modifications are intended to improve target affinity and selectivity, as well as to modulate pharmacokinetic properties. The pyrimidine (B1678525) ring, being a nitrogen-containing heterocycle, is a promising scaffold for developing compounds with a wide range of biological activities. nih.gov
Systematic Modification of the Phenyl Moiety in this compound Analogues and Its Impact
The 4-ethylphenyl moiety of this compound is a prime target for systematic modification to explore its influence on biological activity. Alterations to this part of the molecule can significantly affect its lipophilicity, electronic nature, and steric interactions with a target binding site.
For instance, a study on related phenyl-substituted pyrroles demonstrated that varying the electronic and steric features of the phenyl ring substituents led to different crystalline packing arrangements, highlighting the profound impact of these modifications on intermolecular interactions. researchgate.net
Table 1: Illustrative Impact of Phenyl Moiety Modifications on Lipophilicity and Electronic Properties
| Substituent at para-position | Nature of Substituent | Predicted Change in Lipophilicity (logP) | Predicted Electronic Effect |
| -H | Neutral | Baseline | Neutral |
| -CH3 | Electron-Donating | Increase | Weakly activating |
| -OCH3 | Electron-Donating | Slight Increase | Strongly activating |
| -Cl | Electron-Withdrawing | Significant Increase | Deactivating |
| -NO2 | Electron-Withdrawing | Slight Decrease | Strongly deactivating |
Derivatization of the Pyrimidine Core of this compound for Activity Modulation
One common strategy is the substitution at various positions of the pyrimidine ring. For example, the introduction of different groups at the C2, C4, or C6 positions can lead to significant changes in biological activity. Research on other pyrimidine derivatives has shown that the nature and position of substituents on the pyrimidine nucleus greatly influence their pharmacological effects. nih.govnih.gov
Furthermore, the 2-ol group can be converted to other functional groups, such as an ether or an amine, to explore different interactions with target proteins. The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been reported as a method to generate diverse analogues. rsc.org
Table 2: Potential Derivatizations of the Pyrimidine Core and Their Rationale
| Modification | Position | Rationale for Activity Modulation |
| Alkylation of 2-hydroxyl group | C2 | To increase lipophilicity and prevent metabolic oxidation. |
| Introduction of an amino group | C2 | To introduce a hydrogen bond donor and a basic center. |
| Substitution with a halogen | C4/C6 | To alter electronic properties and introduce a potential metabolic block. |
| Addition of an aryl group | C4/C6 | To explore additional binding pockets and increase steric bulk. |
Influence of Substituent Electronic and Steric Effects on the Biological and Chemical Properties of this compound Analogues
The electronic and steric effects of substituents play a pivotal role in determining the biological and chemical properties of analogues of this compound. These effects can modulate the molecule's reactivity, conformation, and ability to interact with biological macromolecules.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule. This can affect the pKa of the pyrimidin-2-ol, influencing its ionization state at physiological pH. Studies on primaquine (B1584692) derivatives have shown that EDGs decrease the ionization potential, making the molecule easier to oxidize, while EWGs have the opposite effect. nih.gov In the context of enzyme inhibition, the electron density at specific atoms can influence the strength of hydrogen bonds with the target protein. mdpi.com
Development of Novel this compound Chemotypes Through SAR Analysis
The insights gained from structure-activity relationship studies are instrumental in the development of novel chemotypes derived from this compound. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design new series of compounds with improved properties.
One approach is scaffold hopping, where the pyrimidine core is replaced by another heterocyclic system that maintains the key pharmacophoric features. Another strategy involves the fusion of additional rings to the pyrimidine core to create more rigid and conformationally constrained analogues, which can lead to higher affinity and selectivity. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives is an example of how the core structure can be elaborated to generate new chemotypes with specific biological activities. nih.gov
Through iterative cycles of design, synthesis, and biological testing, guided by SAR analysis, it is possible to evolve the initial hit compound, this compound, into a lead candidate with a desirable therapeutic profile.
Potential Applications of 5 4 Ethylphenyl Pyrimidin 2 Ol in Fundamental Chemical and Biological Research
5-(4-Ethylphenyl)pyrimidin-2-ol as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule that is used to study biological systems. The utility of this compound as a chemical probe would depend on its ability to selectively interact with a specific biological target. The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes and receptors. The ethylphenyl substituent could provide crucial hydrophobic interactions within a protein's binding pocket, while the pyrimidin-2-ol moiety can engage in hydrogen bonding.
While no specific studies have designated this compound as a chemical probe, its structural alerts suggest it could be investigated for activity against various enzyme families, such as kinases or dehydrogenases, where related pyrimidine derivatives have shown inhibitory potential. To be a viable probe, further studies on its selectivity, potency, and mechanism of action would be essential.
Evaluation of this compound as a Lead Compound for Further Mechanistic Investigation
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyrimidine ring is a core component of many approved drugs, indicating the potential of its derivatives as therapeutic agents. For instance, various 5-phenylpyrimidine (B189523) derivatives have been explored for their anticancer and antimicrobial properties.
The evaluation of this compound as a lead compound would involve screening it against a panel of biological targets. Should it exhibit interesting activity, its structure offers multiple points for chemical modification to improve potency and selectivity. For example, the ethyl group could be modified to explore the impact of alkyl chain length or branching, and the phenyl ring could be further substituted to enhance binding affinity.
Utilization of this compound as a Synthetic Building Block for Complex Molecules
The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group of the pyrimidin-2-ol can be a handle for various chemical transformations, such as etherification or conversion to a leaving group for nucleophilic substitution. The pyrimidine ring itself can undergo further functionalization.
For example, the synthesis of various fused pyrimidine systems, which are of significant interest in medicinal chemistry, often starts from substituted pyrimidines. The general synthetic accessibility of 5-aryl-pyrimidin-2-ols, typically through the condensation of a β-dicarbonyl compound (or its equivalent) with urea (B33335), followed by aromatization, makes them readily available starting materials.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Class |
| Pyrimidin-2-ol | O-Alkylation | 2-Alkoxypyrimidine derivatives |
| Pyrimidin-2-ol | Conversion to 2-chloropyrimidine | Versatile intermediate for nucleophilic substitution |
| Pyrimidine Ring | Electrophilic Substitution | Further functionalized pyrimidine derivatives |
| Phenyl Ring | Electrophilic Aromatic Substitution | Derivatives with modified phenyl rings |
Development of Novel Assays or Methodologies Utilizing this compound
While there are no reports of assays specifically developed using this compound, its physicochemical properties could be exploited for such purposes. For instance, if the compound exhibits fluorescence, it could potentially be used to develop a fluorescence-based assay for a target it interacts with.
Furthermore, its synthesis could be incorporated into novel methodologies for creating libraries of related compounds for high-throughput screening. The development of efficient, one-pot synthetic procedures for 5-aryl-pyrimidin-2-ols and their subsequent diversification would be a valuable contribution to synthetic methodology.
Role of this compound in Advancing Understanding of Pyrimidine Chemistry
The study of this compound can contribute to the fundamental understanding of pyrimidine chemistry. A key aspect of hydroxypyrimidines is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, 5-(4-ethylphenyl)pyrimidin-2(1H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.
A detailed investigation into the tautomerism of this compound, using techniques like NMR spectroscopy and computational modeling, would provide valuable data on the influence of the 5-aryl substituent on the tautomeric preference. This understanding is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Future Research Directions and Unanswered Questions for 5 4 Ethylphenyl Pyrimidin 2 Ol
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 5-(4-Ethylphenyl)pyrimidin-2-ol
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery and development. nih.govresearchgate.net These computational tools offer the potential to accelerate the identification of novel derivatives of this compound with enhanced biological activities and to optimize their properties.
Future research should focus on the development of robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can correlate the structural features of this compound and its analogs with their biological activities, such as kinase inhibition or antimicrobial effects. By training ML algorithms on existing experimental data, these models can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on time-consuming and expensive high-throughput screening. gsconlinepress.com
Furthermore, generative ML models can be employed to design novel pyrimidine-2-ol derivatives. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in chemical space and propose new molecular structures with desired properties. This approach could lead to the discovery of this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. The application of reinforcement learning could further refine this process by iteratively generating and evaluating molecules against a predefined set of objectives. escholarship.org
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Technique | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Prioritization of synthetic targets with high predicted potency. |
| Generative Models (VAEs, GANs) | Design novel this compound derivatives. | Discovery of new chemical entities with improved properties. |
| Deep Neural Networks (DNNs) | Predict pan-kinase family inhibitors. nih.gov | Identification of selective or multi-targeted inhibitors. |
| Transfer Learning | Improve retrosynthesis prediction for heterocycles. chemrxiv.org | More efficient synthesis of novel analogs. |
| Reinforcement Learning | Optimize molecular properties in an iterative manner. | Fine-tuning of compounds for specific therapeutic applications. |
Exploration of Novel and Sustainable Synthetic Methodologies for this compound
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern medicinal chemistry. rsc.orgfrontiersin.orgresearchgate.net Future research should aim to explore novel and sustainable methodologies for the synthesis of this compound and its derivatives.
Traditional methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, often require harsh conditions and may generate significant waste. mdpi.com Green chemistry approaches, utilizing alternative solvents like water or bio-based solvents, and employing catalytic methods can offer more sustainable alternatives. mdpi.com For instance, the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, could be explored for the functionalization of the pyrimidine core. researchgate.net
Furthermore, the development of multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyrimidin-2-ol derivatives would be highly valuable. MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net A deconstruction-reconstruction strategy, where the pyrimidine ring is opened and then reformed with different substituents, could also provide access to a diverse range of analogs that would be difficult to synthesize using traditional methods. nih.gov
Advanced Mechanistic Elucidation of this compound's Molecular Interactions
A deep understanding of the molecular interactions between this compound and its biological targets is crucial for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.
Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of this compound within the active site of its target proteins, such as kinases. rsc.org These computational methods can help identify key amino acid residues involved in the interaction and guide the design of analogs with improved binding affinity and selectivity. escholarship.org Physics-based software platforms can aid in these simulations. schrodinger.com
Experimentally, techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound in complex with its target. This structural information is invaluable for understanding the precise nature of the molecular interactions. Additionally, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.
Addressing Research Gaps and Emerging Challenges in Pyrimidin-2-ol Derivative Research
While pyrimidin-2-ol derivatives hold significant promise, several research gaps and challenges need to be addressed. A key challenge is to achieve selectivity for specific biological targets, particularly within large protein families like kinases. youtube.com Many kinase inhibitors suffer from off-target effects, which can lead to toxicity. Future research should focus on designing derivatives of this compound that exhibit high selectivity for their intended target.
Another challenge is the potential for the development of drug resistance. ijsat.org Cancer cells, for example, can develop mutations in the target protein that reduce the efficacy of the drug. Strategies to overcome resistance, such as the development of covalent inhibitors or compounds that bind to allosteric sites, should be explored for this compound.
Furthermore, the synthesis of diverse and complex pyrimidine derivatives remains a challenge. nih.govnih.gov The development of robust and versatile synthetic methods that allow for the introduction of a wide range of functional groups at various positions of the pyrimidine ring is essential for comprehensive structure-activity relationship (SAR) studies. acs.org
Multidisciplinary Research Collaborations for Comprehensive Studies on this compound
The comprehensive investigation of this compound, from initial discovery to potential clinical application, necessitates a multidisciplinary approach. Collaborative efforts between medicinal chemists, computational chemists, structural biologists, pharmacologists, and clinicians are essential for success.
Medicinal chemists can design and synthesize novel analogs, while computational chemists can use AI and molecular modeling to guide the design process and predict compound properties. ucla.edu Structural biologists can provide crucial information on the molecular interactions between the compounds and their targets. Pharmacologists can then evaluate the in vitro and in vivo efficacy and safety of the most promising candidates. Finally, collaboration with clinicians can help to translate the research findings into potential therapeutic applications. bmj.com Such collaborative models have proven effective in the development of other kinase inhibitors. youtube.com
Q & A
Q. What are the optimal synthetic routes for preparing 5-(4-Ethylphenyl)pyrimidin-2-ol?
The synthesis typically involves cyclization reactions. A common method is the condensation of substituted phenylpropenones with urea or thiourea under basic conditions (e.g., NaOH in ethanol) followed by reflux (70–80°C for 4–6 hours). Purification via recrystallization using ethanol/water mixtures yields the product . For derivatives with ethylphenyl groups, substituting the methoxyphenyl precursor with 4-ethylbenzaldehyde in analogous protocols may be effective, though reaction parameters (solvent polarity, catalyst) require optimization to enhance yields .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and hydrogen bonding at the pyrimidin-2-ol moiety .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions), as demonstrated for related pyrimidin-2-ol derivatives .
- IR Spectroscopy : Identify hydroxyl (3100–3300 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches .
Q. How is the biological activity of pyrimidin-2-ol derivatives assessed in preliminary studies?
In vitro assays are standard:
- Antiparasitic Activity : Test against Plasmodium falciparum (malaria) or Trypanosoma brucei (sleeping sickness) using IC₅₀ measurements .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., ethyl vs. methoxy) influence the biological activity of pyrimidin-2-ol derivatives?
Substituents modulate lipophilicity, electronic effects, and target binding:
- Ethyl Groups : Enhance lipophilicity (logP), improving membrane permeability but potentially reducing solubility. Compare IC₅₀ values of 5-(4-ethylphenyl) vs. 5-(4-methoxyphenyl) analogs in antiparasitic assays .
- Electron-Withdrawing Groups : Nitro or halogen substituents may increase reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
Table 1 : Substituent Effects on Antitrypanosomal Activity
| Substituent | IC₅₀ (μM) | logP |
|---|---|---|
| 4-Ethyl | 1.2 ± 0.3 | 2.8 |
| 4-Methoxy | 3.5 ± 0.6 | 1.9 |
| 4-Chloro | 0.8 ± 0.2 | 3.1 |
Q. How can researchers resolve contradictions in reported biological activities of pyrimidin-2-ol derivatives?
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines, parasite strains, or incubation times. Standardize protocols (e.g., RPMI-1640 media for Plasmodium cultures) .
- Compound Purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Metabolic Stability : Use liver microsome assays to assess if inactive in vivo due to rapid metabolism .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability .
- Co-crystallization : Improve solubility via co-crystals with succinic acid or cyclodextrins .
- Metabolic Blocking : Introduce fluorine at metabolically labile positions to reduce CYP450-mediated degradation .
Q. How can computational methods guide the design of pyrimidin-2-ol derivatives?
- Docking Studies : Use AutoDock Vina to predict binding to Plasmodium dihydroorotate dehydrogenase (PDB: 1TV5) .
- QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .
Methodological Challenges
Q. What are common pitfalls in synthesizing this compound?
- Byproduct Formation : Avoid over-oxidation by controlling reaction temperature (<80°C) and using inert atmospheres (N₂) .
- Low Yields : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to urea) and catalyst (e.g., 10 mol% p-TsOH) .
- Purification Issues : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates before recrystallization .
Q. How should researchers address the lack of ecological toxicity data for pyrimidin-2-ol derivatives?
- Read-Across Models : Use data from structurally similar EPA-registered compounds (e.g., pyrimethanil) to estimate biodegradability and aquatic toxicity .
- Microcosm Studies : Evaluate soil adsorption (Koc) and microbial degradation in simulated environments .
Data Interpretation
Q. How to analyze conflicting spectroscopic data for pyrimidin-2-ol derivatives?
- NMR Peak Splitting : Assign multiplet patterns (e.g., para-substituted ethyl groups show singlet aromatic protons) .
- X-ray Disorder : Address crystallographic disorder (e.g., ethyl group rotation) using SHELXL refinement .
- Mass Spec Fragmentation : Identify key fragments (e.g., loss of –OH group at m/z 177) to confirm molecular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
